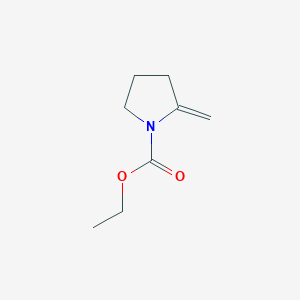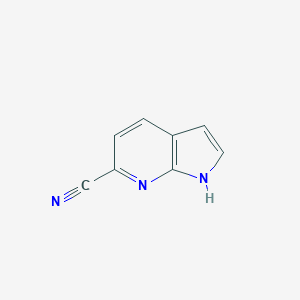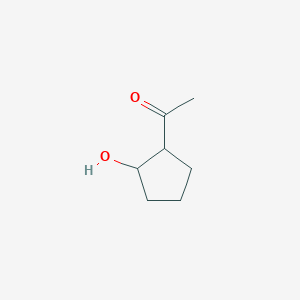
2-Acetylcyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylcyclopentanol is a cyclic alcohol that is commonly used in the field of organic chemistry. It is a colorless liquid that has a strong odor and is highly flammable. This compound is also known as 2-hydroxymethylcyclopentanone or 2-ACPN. It has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol.
Mécanisme D'action
The mechanism of action of 2-Acetylcyclopentanol is not well understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the hydroxyl group. It can also act as a leaving group due to the presence of the acetyl group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Acetylcyclopentanol. However, it is known to be an irritant to the skin, eyes, and respiratory system. It may also be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetylcyclopentanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a relatively low toxicity. However, it has limited solubility in water and may require the use of organic solvents for certain reactions.
Orientations Futures
There are several potential future directions for research on 2-Acetylcyclopentanol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it may have applications in the field of medicinal chemistry as a building block for the synthesis of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 2-Acetylcyclopentanol is a cyclic alcohol that has several applications in the field of organic chemistry. It is synthesized through the Cannizzaro reaction and acetylation. While there is limited information available on its biochemical and physiological effects, it has several advantages for use in lab experiments. Future research may focus on its potential as a chiral auxiliary and in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-Acetylcyclopentanol can be achieved through the reaction of cyclopentanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is known as the Cannizzaro reaction and results in the formation of 2-hydroxymethylcyclopentanone. The compound is then acetylated using acetic anhydride to yield 2-Acetylcyclopentanol.
Applications De Recherche Scientifique
2-Acetylcyclopentanol has been used extensively in the field of organic chemistry as a building block for the synthesis of more complex compounds. It is also used as a solvent and a reagent in chemical reactions. Additionally, it has shown potential as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
190143-64-7 |
|---|---|
Nom du produit |
2-Acetylcyclopentanol |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(2-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3 |
Clé InChI |
NAAMGEYNWCFXQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCC1O |
SMILES canonique |
CC(=O)C1CCCC1O |
Synonymes |
Ethanone, 1-(2-hydroxycyclopentyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



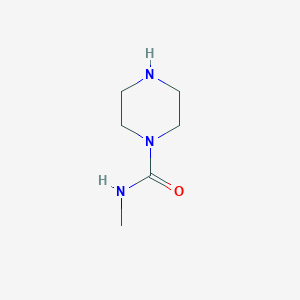
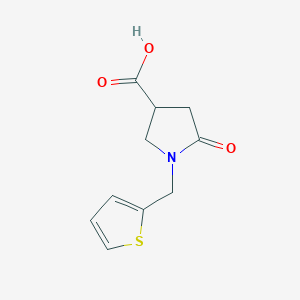
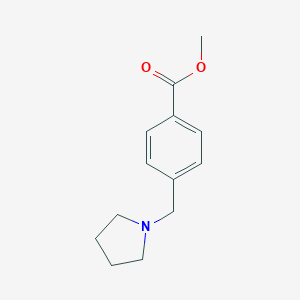
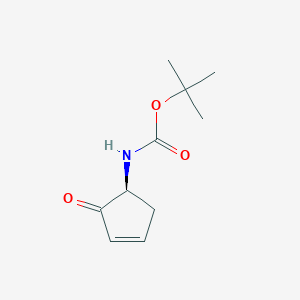
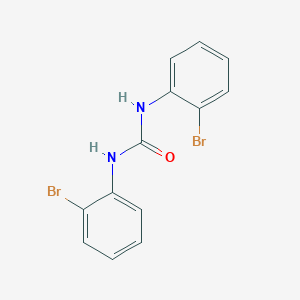
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

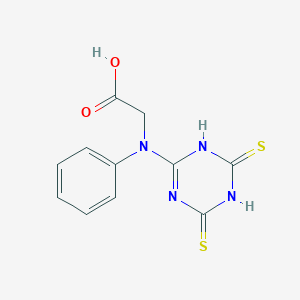
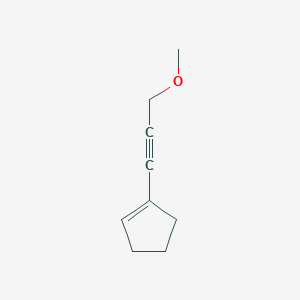
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
